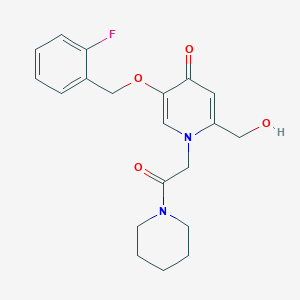
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C20H23FN2O4 and its molecular weight is 374.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one, with CAS number 942010-25-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H21FN2O4
- Molecular Weight : 360.4 g/mol
The compound's biological activity is primarily linked to its interaction with various receptors and enzymes. It has been studied for its effects on:
- Opioid Receptors : Research indicates that compounds similar in structure exhibit biased agonism at opioid receptors, leading to analgesic effects without the typical side effects associated with conventional opioids .
- Cell Proliferation Inhibition : Studies have shown that related compounds inhibit the proliferation of cancer cell lines, suggesting potential anti-cancer properties. For instance, a series of phosphoramidate analogues demonstrated potent inhibition of L1210 mouse leukemia cells, with IC(50) values in the nanomolar range .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogues:
Case Studies
- Analgesic Efficacy : In vivo studies demonstrated that compounds structurally related to this compound showed significant analgesic properties in mouse models, outperforming traditional opioids in terms of reduced side effects such as tolerance and constipation .
- Cancer Cell Line Studies : A series of studies evaluated the efficacy of various piperidine derivatives against different cancer cell lines, revealing that these compounds could effectively halt cell proliferation through mechanisms involving intracellular nucleotide release .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notably, it has been studied for its effects on various biological pathways:
1. Enzyme Inhibition:
- The compound has been evaluated for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications through the polyol pathway. Inhibition of ALR2 can help mitigate oxidative stress and cellular damage associated with diabetes .
2. Antimicrobial Properties:
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anticancer Potential:
- There is emerging interest in the compound's potential as an anticancer agent. Its structural analogs have shown efficacy in inhibiting cancer cell proliferation in vitro, suggesting that further exploration could yield valuable insights into its therapeutic applications .
Case Study 1: Aldose Reductase Inhibition
A study focused on the synthesis and evaluation of compounds similar to 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)pyridin-4(1H)-one demonstrated significant inhibition of ALR2. The results indicated a dose-dependent response, highlighting the compound's potential in managing diabetic complications .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various microbial strains using the disc diffusion method. Results showed notable antibacterial activity, particularly against E. coli, which supports the hypothesis that modifications to the pyridine structure can enhance antimicrobial properties .
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c21-17-7-3-2-6-15(17)14-27-19-11-23(16(13-24)10-18(19)25)12-20(26)22-8-4-1-5-9-22/h2-3,6-7,10-11,24H,1,4-5,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKGVWSDMGLHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













